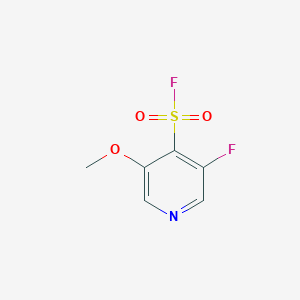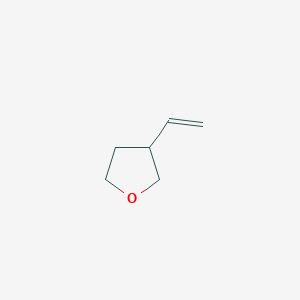
3-Vinyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethenyloxolane can be synthesized through several methods. One common approach involves the ring-closing metathesis of 1,5-hexadiene using a suitable catalyst such as Grubbs’ catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxolane ring structure.
Industrial Production Methods: In an industrial setting, 3-ethenyloxolane can be produced via the catalytic hydrogenation of 3-ethenyloxirane. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenyloxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethenyloxolane-2,5-dione using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 3-ethyloxolane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-Ethenyloxolane-2,5-dione.
Reduction: 3-Ethyloxolane.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethenyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism by which 3-ethenyloxolane exerts its effects depends on the specific reaction or application. In general, the vinyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The oxolane ring provides stability and reactivity, enabling the compound to participate in a wide range of chemical reactions.
Molecular Targets and Pathways: In biological systems, 3-ethenyloxolane may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-Methyloxolane: A similar compound with a methyl group instead of a vinyl group. It is used as a solvent and in the synthesis of other chemicals.
Tetrahydrofuran: A parent compound without any substituents. It is widely used as a solvent in organic chemistry.
Uniqueness: 3-Ethenyloxolane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
3-ethenyloxolane |
InChI |
InChI=1S/C6H10O/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |
Clé InChI |
GXZIKGUOPZOGHM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


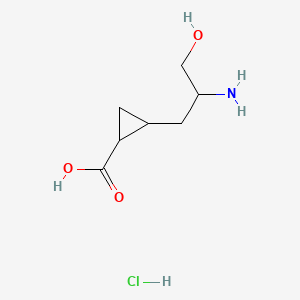
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
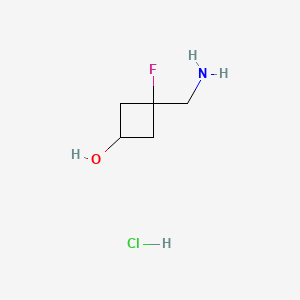
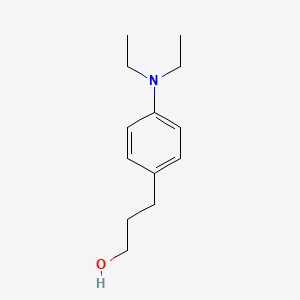

![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)

![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
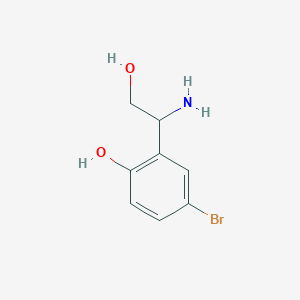
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
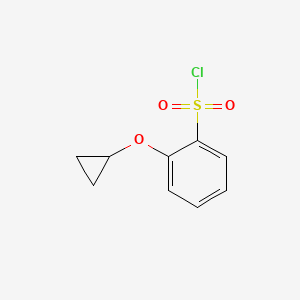

![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
